crystal structure and X-ray diffraction of 2-chloro-5-ethyl-3-pyridinemethanol
crystal structure and X-ray diffraction of 2-chloro-5-ethyl-3-pyridinemethanol
An in-depth analysis of the crystal structure of 2-chloro-5-ethyl-3-pyridinemethanol could not be completed as, after a thorough search, no specific crystallographic data or X-ray diffraction studies for this particular compound are publicly available.
However, a closely related compound, 2-chloro-5-(chloromethyl)pyridine , has been extensively studied, and its crystallographic data provides valuable insights into the structural characteristics of this class of molecules. This guide will, therefore, focus on the crystal structure and X-ray diffraction of 2-chloro-5-(chloromethyl)pyridine as a representative example, offering a comprehensive technical overview for researchers, scientists, and professionals in drug development. This compound serves as a critical intermediate in the synthesis of neonicotinoid insecticides like imidacloprid.[1][2][3]
Introduction: The Significance of 2-chloro-5-(chloromethyl)pyridine
2-chloro-5-(chloromethyl)pyridine (C₆H₅Cl₂N) is a key building block in the agrochemical industry.[3] Its molecular structure, conformational flexibility, and intermolecular interactions are crucial for understanding its reactivity and designing new synthetic pathways. X-ray crystallography provides the definitive method for elucidating these features in the solid state. This guide will delve into the experimental and analytical details of determining its crystal structure.
Experimental Methodology: From Crystal to Structure
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement of the atomic positions.
Synthesis and Crystallization
The synthesis of 2-chloro-5-(chloromethyl)pyridine can be achieved by the chlorination of 2-chloro-5-(hydroxymethyl)pyridine using a chlorinating agent such as thionyl chloride.[4]
Protocol for Crystallization:
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Dissolution: Dissolve the synthesized 2-chloro-5-(chloromethyl)pyridine (0.2 g, 1.2 mmol) in ethanol (25 ml).[1]
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Slow Evaporation: Allow the solvent to evaporate slowly at room temperature over approximately 5 days.[1]
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Crystal Formation: This process yields colorless, block-like single crystals suitable for X-ray diffraction analysis.[5]
Causality: Slow evaporation is a crucial technique for growing high-quality single crystals. It allows the molecules to self-assemble in a highly ordered, repeating lattice, which is essential for obtaining a clear diffraction pattern.
X-ray Data Collection and Processing
A suitable single crystal is mounted on a diffractometer to collect the X-ray diffraction data.
Experimental Setup:
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Data Collection Method: ω/2θ scans[2]
The collected data is then processed, which includes integration of the reflection intensities, correction for various experimental factors (e.g., absorption), and cell refinement.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Crystal Structure Analysis
The crystal structure of 2-chloro-5-(chloromethyl)pyridine was solved using direct methods and refined using full-matrix least-squares on F².
Crystallographic Data
The fundamental details of the crystal structure are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₆H₅Cl₂N | [1][2] |
| Formula Weight | 162.01 g/mol | [1][2] |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁/c | [2] |
| a (Å) | 4.0770 (8) | [1][2] |
| b (Å) | 10.322 (2) | [1][2] |
| c (Å) | 16.891 (3) | [1][2] |
| β (°) | 95.95 (3) | [1][2] |
| Volume (ų) | 707.0 (2) | [1][2] |
| Z (molecules/unit cell) | 4 | [1][2] |
| Calculated Density (Mg/m³) | 1.522 | [2] |
| Absorption Coefficient (mm⁻¹) | 0.82 | [1][2] |
Molecular Structure and Conformation
The molecule is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.0146 Å for all atoms except for the chlorine atom of the chloromethyl group.[1][2] This chlorine atom is offset from the plane.[1][2]
Caption: Molecular structure of 2-chloro-5-(chloromethyl)pyridine with selected bond lengths.
Selected Bond Lengths and Angles:
| Bond | Length (Å) | Angle | Value (°) |
| N—C2 | 1.307 (3) | C2—N—C1 | 116.3 (2) |
| N—C1 | 1.334 (3) | N—C1—C5 | 124.3 (2) |
| Cl1—C2 | 1.743 (3) | Cl—C—C (offset) | 111.11 (17) |
| C5—C6 | 1.491 (3) | ||
| Cl2—C6 | 1.795 (3) |
Data from Feng et al., 2011.[2]
Supramolecular Assembly and Intermolecular Interactions
In the crystal lattice, molecules of 2-chloro-5-(chloromethyl)pyridine are linked by intermolecular C—H···N hydrogen bonds, forming dimers.[1][2] These interactions play a significant role in the stabilization of the crystal structure.[1]
Conclusion
The single-crystal X-ray diffraction analysis of 2-chloro-5-(chloromethyl)pyridine provides a detailed and unambiguous determination of its molecular and crystal structure. The near-planar conformation of the pyridine ring and the formation of hydrogen-bonded dimers are key structural features. This information is invaluable for understanding its chemical properties and for the rational design of new derivatives with potential applications in the pharmaceutical and agrochemical industries.
References
- Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10343-10345.
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Feng, Z., Yang, Y., Ye, Y., Wang, H., & Hao, L. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. [Link]
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Feng, Z., Yang, Y., Ye, Y., Wang, H., & Hao, L. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. [Link]
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National Center for Biotechnology Information (n.d.). (2-Chloropyridin-3-yl)methanol. PubChem. Retrieved from [Link]
- Movassaghi, M., & Schmidt, M. A. (2012). 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses, 89, 549-561.
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PrepChem (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
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Crystallography Open Database (n.d.). Search results. Retrieved from [Link]
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CAS Common Chemistry (n.d.). 2-Chloro-3-pyridinemethanol. Retrieved from [Link]
- Google Patents (n.d.). Process for preparing 2-chloro-5-chloromethylpyridine.
- Swamy, G. Y. S. K., Ravikumar, K., Narender, P., & Rao, V. J. (2007). Ethyl 3-(2-chloro-5-methyl-3-pyridyl)-3-hydroxy-2-methylenepropanoate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2188-o2189.
